{[4-(3-CHLORO-2-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE
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Overview
Description
{[4-(3-CHLORO-2-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE is a synthetic organic compound that features a thiazepane ring, a chlorinated benzenesulfonyl group, and a dimethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(3-CHLORO-2-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE typically involves multi-step organic reactions. One possible route could include:
Formation of the Thiazepane Ring: Starting with a suitable precursor, the thiazepane ring can be formed through cyclization reactions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using reagents like benzenesulfonyl chloride.
Chlorination: The chlorination of the aromatic ring can be achieved using chlorinating agents such as thionyl chloride or sulfuryl chloride.
Attachment of the Dimethylamine Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic chlorine atom is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction might produce sulfides.
Scientific Research Applications
Chemistry
In organic synthesis, {[4-(3-CHLORO-2-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE can serve as a building block for more complex molecules.
Biology
The compound could be explored for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound might be investigated for their therapeutic potential.
Industry
The compound could find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of {[4-(3-CHLORO-2-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- {[4-(3-BROMO-2-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE
- {[4-(3-FLUORO-2-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE
Uniqueness
The unique combination of the thiazepane ring, chlorinated benzenesulfonyl group, and dimethylamine moiety in {[4-(3-CHLORO-2-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[4-(3-chloro-2-methylphenyl)sulfonyl-1,4-thiazepan-3-yl]-N,N-dimethylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O2S2/c1-12-14(16)6-4-7-15(12)22(19,20)18-8-5-9-21-11-13(18)10-17(2)3/h4,6-7,13H,5,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUSRMUQFCACQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCSCC2CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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